Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced derivatives .
Scientific Research Applications
Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester
- Quinolinyl-pyrazoles
- Pyrrolidine derivatives
Uniqueness
Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c1-14-16(9-5-11-19-14)17-10-6-12-20(17)18(21)22-13-15-7-3-2-4-8-15/h2-5,7-9,11,17H,6,10,12-13H2,1H3 |
InChI Key |
UUGWLOVLIBPQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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